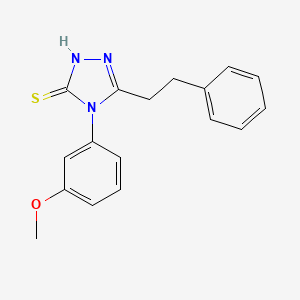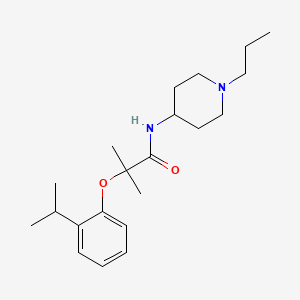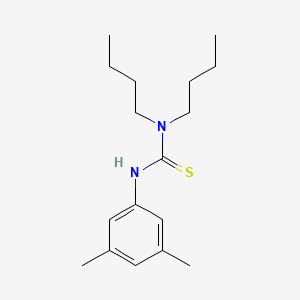
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multi-step reactions, starting from specific phenyl derivatives and incorporating bromo, chloro, and carboxamide functionalities through various chemical reactions. For example, a related synthesis involved the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-chlorobenzenesulfonyl chloride, followed by subsequent reactions with bromoacetyl bromide and various anilines to introduce the carboxamide functionality (Abbasi et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds often features extensive intramolecular hydrogen bonding, stabilizing the molecular conformation. For instance, N-(2-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide shows stabilization through intramolecular hydrogen bonds, with derivatives forming dimeric pairs or individual molecular structures depending on the substituents' positions (Siddiqui et al., 2008).
Scientific Research Applications
Antipathogenic Activity
Research has shown that certain derivatives, including those similar to N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, demonstrate significant antipathogenic activity. These compounds have been tested for their interaction with bacterial cells, showing potential as antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Synthesis and Biological Activity
Several studies have focused on synthesizing derivatives of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and evaluating their biological activities. For example, compounds synthesized for antimicrobial activities exhibited significant inhibition on bacterial and fungal growth (Akbari et al., 2008).
Anti-Inflammatory Effects
Certain derivatives have shown anti-inflammatory effects in vivo. For instance, one study investigated the anti-inflammatory properties of similar compounds in mouse models, demonstrating inhibition of oedema formation (Torres et al., 1999).
Anticancer Potential
Compounds structurally related to N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been investigated for their anticancer properties. Some derivatives have shown potential as antitumor agents, inhibiting cancer cell invasion and tumor growth in vivo (Kempen et al., 2003).
Applications in Polymer Synthesis
These compounds have also found applications in polymer synthesis. For example, one study explored the synthesis of carboxylate-containing polyamides and their complexes with calcium, which may have implications in biomineralization (Ueyama et al., 1998).
Potential Role in Central Nervous System Disorders
Derivatives of N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide have been explored for their role in treating central nervous system disorders. Research suggests their potential usefulness as D3 receptor-selective or multitarget bitopic ligands (Bonifazi et al., 2021).
properties
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClNO3/c16-11-3-2-10(8-12(11)17)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMZKUAOSRATFSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC(=C(C=C3)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-3-chlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 1-[(4-bromo-3-methylphenoxy)acetyl]-1H-indole-3-carboxylate](/img/structure/B4624398.png)
![2-nitro-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4624407.png)



![methyl [3-(4-methoxyphenyl)-2,5-dimethyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B4624432.png)

![isopropyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4624435.png)
![methyl 2-{[3-(4-bromophenyl)-2-cyanoacryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624441.png)
![2-(4-chlorophenyl)-4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]carbonyl}-8-methylquinoline](/img/structure/B4624449.png)
![N-1,3-benzodioxol-5-yl-2-[(3,4-dimethylphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4624470.png)

![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,3-dimethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4624494.png)
